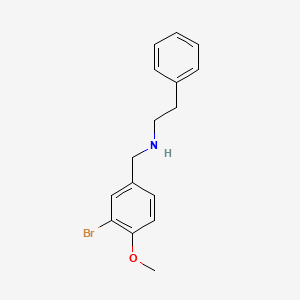

![molecular formula C28H26N2O B4629283 N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-methoxy-3-biphenylamine](/img/structure/B4629283.png)

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-methoxy-3-biphenylamine

Overview

Description

Synthesis Analysis

The synthesis of compounds related to N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-methoxy-3-biphenylamine typically involves multi-step organic reactions, including condensations, substitutions, and cyclizations. For example, a related synthesis approach involves the condensation of carbazole derivatives with dichlorides of aryl phosphorodichloridates or N,N-bis(2-chloroethyl)phosphoramidic dichloride in the presence of triethylamine, highlighting the complexity and precision required in synthesizing such molecules (Srinivasulu et al., 2007).

Molecular Structure Analysis

The molecular structure of carbazole derivatives is characterized by conjugated systems, which are crucial for their electronic and optical properties. For instance, the structure of a closely related compound, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine, has been elucidated through techniques like IR, NMR, and mass spectrometry, confirming the presence of the carbazole moiety and its substituents (Asiri et al., 2010).

Chemical Reactions and Properties

Carbazole derivatives undergo a variety of chemical reactions, including electrophilic substitution, due to the electron-rich nature of the carbazole nitrogen and aromatic system. These reactions are fundamental for further functionalization and the synthesis of complex organic molecules. The chemical properties are significantly influenced by the substituents on the carbazole core, which can alter reactivity, solubility, and the compound's overall stability.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystallinity, are essential for their application in material science and pharmaceuticals. For instance, derivatives of carbazole exhibit high thermal stability and potential for use in electronic applications due to their solid-state fluorescence and electrochemical properties (Hsiao & Hsueh, 2015).

Scientific Research Applications

Electrochemical Synthesis and Electrochromic Properties

Research by Hsiao and Hsueh (2015) delves into the electrochemical synthesis and electrochromic properties of new conjugated polycarbazoles, including compounds related to N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-methoxy-3-biphenylamine. The study illustrates the preparation of carbazole end-capped monomers, showcasing their high redox-activity and strong color changes upon electro-oxidation, which can be modulated by potential. These properties suggest applications in smart windows and displays due to their remarkable electrochromic behavior (Hsiao & Hsueh, 2015).

Novel Photoreaction of Arylamines

Ho and Ho (2002) reported a novel photochemical transformation of N-alkyl(p-methoxyphenyl)arylamines, which could be relevant to the chemical structure of interest. This study highlights a unique photoreaction pathway assisted by protic acids, leading to trihydrocarbazol-3-ones. Such reactions are crucial for synthesizing complex organic molecules with potential applications in medicinal chemistry and material sciences (Ho & Ho, 2002).

Synthesis and Bioactivity of Carbazole Derivatives

Srinivasulu et al. (2007) explored the synthesis and bioactivity of 2-substituted-3,4-dihydro-1-(9H-carbazol-4-yloxy)methyl-3-[2-(2-methoxyphenoxy)ethyl]-1,3,2λ5-oxazaphosphole 2-oxides, sulfides, and selenides, showcasing the chemical versatility and bioactivity potential of carbazole derivatives. These compounds displayed moderate antifungal and antibacterial activities, suggesting their utility in developing new pharmaceuticals or agrochemicals (Srinivasulu et al., 2007).

Aggregation-Induced Emission and Electroluminescence

Chan et al. (2014) investigated carbazole and triphenylamine-substituted ethenes, noting their aggregation-induced emission and mechanochromism. These materials are highly emissive in the aggregated state, with applications in electroluminescent devices and sensors due to their high solid-state fluorescence quantum yields and thermal stability (Chan et al., 2014).

Fluorescent and Thermoresponsive Copolymers

Lessard, Ling, and Maríc (2012) synthesized fluorescent, thermoresponsive oligo(ethylene glycol) methacrylate/9-(4-vinylbenzyl)-9H-carbazole copolymers with multiple lower critical solution temperatures (LCSTs). These materials exhibit tunable LCSTs and potential applications in drug delivery systems and responsive coatings, highlighting the importance of carbazole derivatives in smart material design (Lessard, Ling, & Maríc, 2012).

properties

IUPAC Name |

N-[(9-ethylcarbazol-3-yl)methyl]-2-methoxy-5-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O/c1-3-30-26-12-8-7-11-23(26)24-17-20(13-15-27(24)30)19-29-25-18-22(14-16-28(25)31-2)21-9-5-4-6-10-21/h4-18,29H,3,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOHVROIEGRJEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)CNC3=C(C=CC(=C3)C4=CC=CC=C4)OC)C5=CC=CC=C51 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

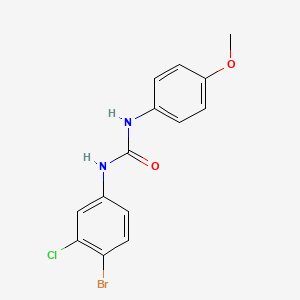

![1-(4-chlorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4629200.png)

![ethyl 5-(aminocarbonyl)-2-({[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4629203.png)

![N-[3-(acetylamino)phenyl]-3,4-difluorobenzamide](/img/structure/B4629211.png)

![methyl 3-{[(butylamino)carbonyl]amino}-4-methylbenzoate](/img/structure/B4629215.png)

![3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4629218.png)

![N-(3-methoxyphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4629236.png)

![4-isopropyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4629248.png)

![ethyl 4-[({[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4629252.png)

![3-(4-chlorophenyl)-4-(4-fluorophenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4629256.png)

![3-allyl-5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4629262.png)

![1-[(3,5-dimethylphenoxy)methyl]-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4629289.png)

![N-(3-chlorophenyl)-4-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B4629291.png)